Calanquinone A
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Overview
Description
Calanquinone A is a natural product found in Calanthe arisanensis with data available.
Scientific Research Applications
Cytotoxic Properties
Calanquinone A, isolated from Calanthe arisanensis, has shown significant cytotoxicity against various cancer cell lines including lung, prostate, colon, breast, and nasopharyngeal cancers. It exhibits potent activity, with EC50 values less than 0.5 microg/mL, and demonstrates a better drug resistance profile compared to paclitaxel (Lee et al., 2008). Additionally, its synthesis has been achieved, allowing for further study and potential application in cancer therapy.
Anti-Glioblastoma Activity
Calanquinone A has shown anti-proliferative activity against glioblastoma cells, including A172, T98, and U87. It causes S phase arrest and subsequent apoptosis. The mechanism involves a decrease in cellular glutathione levels, leading to DNA damage stress and activation of AMP-activated protein kinase (AMPK), culminating in cell cycle arrest and apoptotic cell death (Liu et al., 2014).
Topoisomerase II Inhibition
Calanquinone A, along with related compounds, has been found to have promising cytotoxicity against various human cancer cell lines. A study established a pharmacophore model for cytotoxicity and suggested that calanquinone A and its analogs could act as topoisomerase II inhibitors, an important target in cancer therapy (Lee et al., 2012).
Antibacterial Activity
While not directly related to calanquinone A, research into anthraquinone-encapsulated nanoparticles has shown significant antibacterial activity against multi-drug resistance pathogens. This suggests potential applications for calanquinone A or its derivatives in developing antimicrobial agents (Br et al., 2014).
Phototoxicity and DNA Damage
Anthraquinone, a related compound, has been used as a photosensitizer in DNA studies. It induces interstrand cross-links in DNA duplexes upon near-UV photolysis. This provides insights into the phototoxic effects of quinones and could be relevant for the study of calanquinone A's interactions with DNA (Bergeron et al., 2006).
Agricultural Applications
Anthraquinones have been used in pest management and agricultural crop protection, suggesting potential for calanquinone A in these areas. Their roles include acting as chemical repellents, insecticides, and feeding deterrents in various animals, insects, and plants (DeLiberto & Werner, 2016).
Mitochondrial Interactions
Research on ubiquinones, which are structurally related to calanquinone A, has explored their interactions with the mitochondrial respiratory chain and reactive oxygen species. This research may provide insights into how calanquinone A could interact with mitochondria and its potential use in mitochondrial therapies (James et al., 2005).
properties
Product Name |
Calanquinone A |
---|---|
Molecular Formula |
C17H14O6 |
Molecular Weight |
314.29 g/mol |
IUPAC Name |
5-hydroxy-3,6,7-trimethoxyphenanthrene-1,4-dione |
InChI |
InChI=1S/C17H14O6/c1-21-11-7-10(18)9-5-4-8-6-12(22-2)17(23-3)16(20)13(8)14(9)15(11)19/h4-7,20H,1-3H3 |
InChI Key |
SSUYXMUVFIRPDJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=O)C2=C(C1=O)C3=C(C(=C(C=C3C=C2)OC)OC)O |
synonyms |
calanquinone A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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